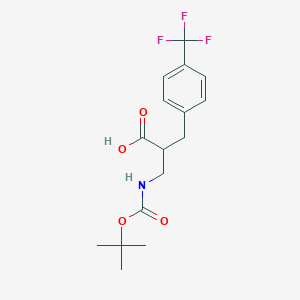

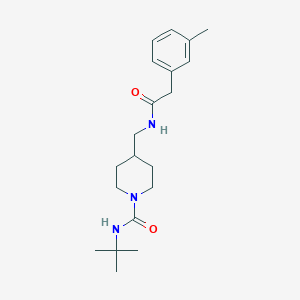

2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as pinacol boronic esters, include stability, ease of purification, and commercial availability . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .Applications De Recherche Scientifique

Drug Design and Delivery: Boron-Carriers for Neutron Capture Therapy

Boronic acids and their esters, including our compound of interest, play a crucial role in drug design and delivery. Specifically, they serve as potential boron-carriers for neutron capture therapy (NCT). NCT is a promising cancer treatment that exploits the high neutron-capturing ability of boron-10 isotopes. When boron-containing compounds selectively accumulate in tumor cells and are subsequently irradiated with low-energy neutrons, they release energetic alpha particles, effectively destroying cancer cells while sparing healthy tissue .

Stability Challenges in Aqueous Solutions

Despite their potential, boronic pinacol esters, including our compound, exhibit limited stability in water. Hydrolysis—a process where the ester bond breaks down—poses a significant challenge. The kinetics of hydrolysis depend on the substituents in the aromatic ring, and the pH of the solution significantly influences the reaction rate. Notably, hydrolysis accelerates at physiological pH, which is essential to consider when evaluating these compounds for pharmacological purposes .

Medicinal Chemistry and Drug Development

Researchers explore boronic acids and their derivatives for their potential as drug candidates. By modifying the structure of our compound, scientists can fine-tune its properties, such as binding affinity, solubility, and metabolic stability. These efforts aim to create novel drugs for various therapeutic areas, including cancer, inflammation, and infectious diseases .

Chemical Biology and Enzyme Inhibition

Boronic acids are valuable tools in chemical biology. They can act as reversible inhibitors of specific enzymes, particularly proteases. Researchers use boronic acids to study enzyme function, validate drug targets, and develop enzyme-specific inhibitors. Our compound’s unique structure may offer insights into designing selective enzyme inhibitors .

Materials Science and Surface Modification

Boronic acids find applications in materials science. Their ability to form reversible covalent bonds with diols (such as sugars) allows for surface modification. Scientists use boronic acid-functionalized materials to capture and release specific molecules, create biosensors, and enhance drug delivery systems .

Organic Synthesis and Catalysis

Boronic acids participate in diverse organic transformations. They serve as versatile coupling partners in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules. Our compound’s trifluoromethylbenzyl group may contribute to its reactivity in such reactions .

Propriétés

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-9-11(13(21)22)8-10-4-6-12(7-5-10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYPZXLSAYXECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2561891.png)

![N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2561900.png)

![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2561903.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2561905.png)

![N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2561907.png)